molecular formula C13H12BrN3O3 B2617344 5-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-2-carboxamide CAS No. 2034348-89-3

5-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-2-carboxamide

Cat. No. B2617344
M. Wt: 338.161
InChI Key: KESURABUMIYFLU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a bromine atom, a furan ring, a carboxamide group, and a hexahydrocinnoline group . Compounds with similar structures are often used in pharmaceutical and biological research due to their potential therapeutic properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized using various organic chemistry reactions, such as coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound likely involves a complex arrangement of rings and functional groups. The furan ring, carboxamide group, and hexahydrocinnoline group are likely key components of its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds often undergo reactions at their functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its molecular weight, solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of functionalized furan-2-carboxamide derivatives, showcasing methods for creating compounds with potential biological activities. For example, the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives through Suzuki-Miyaura Cross-Coupling has been explored, demonstrating significant anti-bacterial activities against drug-resistant strains (Siddiqa et al., 2022). Additionally, the development of novel synthetic pathways to create 2,5-diimino-furans via palladium-catalyzed cyclization of bromoacrylamides with isocyanides has been reported, highlighting the versatility of furan derivatives in chemical synthesis (Jiang et al., 2014).

Antimicrobial and Antitubercular Activities

Furan-2-carboxamide derivatives have been evaluated for their antimicrobial properties. Studies have found these compounds to be effective against a variety of microbial pathogens, including bacteria and fungi. For instance, new furan-2-carboxamide derivatives exhibited antimicrobial activity, with certain compounds showing significant effects against Escherichia coli and other bacterial strains (Sweidan et al., 2021). Another study focused on the antitubercular potential of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines, demonstrating their high bacteriostatic effect in vitro against Mycobacterium tuberculosis (Verbitskiy et al., 2021).

Antiprotozoal and Antiviral Potential

Some studies have expanded into exploring the antiprotozoal and antiviral applications of furan derivatives. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized, displaying potent antiprotozoal activity, showcasing the therapeutic potential of furan-based compounds in treating infections caused by protozoan parasites (Ismail et al., 2004). Furthermore, heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone have been investigated for their activity against the avian influenza virus H5N1, indicating the antiviral capabilities of furan-based molecules (Flefel et al., 2012).

properties

IUPAC Name

5-bromo-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c14-11-4-3-10(20-11)13(19)15-8-1-2-9-7(5-8)6-12(18)17-16-9/h3-4,6,8H,1-2,5H2,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESURABUMIYFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-2-carboxamide

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